N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

Description

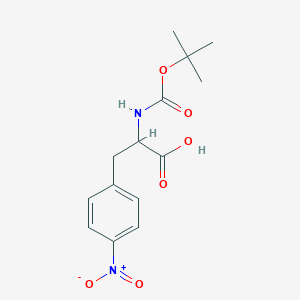

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQADBXCNQPHHY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908424 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33305-77-0, 103451-56-5 | |

| Record name | N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, a key building block in modern peptide synthesis and drug discovery. This document details its physicochemical characteristics, spectral data, reactivity, and application in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

This compound, also known as Boc-4-nitro-L-phenylalanine, is a derivative of the amino acid L-phenylalanine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a nitro group at the para position of the phenyl ring imparts specific properties that are highly valuable in chemical synthesis.[1][2] The Boc group provides stability under various conditions and can be readily removed under mild acidic conditions, while the nitro group offers a site for further chemical modification.[2]

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [3] |

| Molecular Weight | 310.30 g/mol | [3] |

| Appearance | White to faintly yellow crystalline powder | [1] |

| Melting Point | Approximately 110 °C (with decomposition) | |

| Optical Rotation | [α]D²⁰ = +8 ± 1º (c=1 in MeOH) | [1] |

| Purity | ≥98.0% (by Titration), ≥97.0% (by HPLC) | |

| Storage Conditions | 0-8 °C, in a cool and dark place | [1] |

| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone. |

Spectral Data

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts for this compound. These predictions are based on the known spectra of N-Boc-L-phenylalanine and the electronic effects of the nitro group on the aromatic ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| tert-Butyl (9H) | ~1.4 | Singlet | - |

| β-CH₂ (2H) | ~3.1 - 3.3 | Multiplet | |

| α-CH (1H) | ~4.5 | Multiplet | |

| NH (1H) | ~5.1 | Doublet | |

| Aromatic (2H, ortho to -CH₂) | ~7.4 | Doublet | ~8.5 |

| Aromatic (2H, ortho to -NO₂) | ~8.1 | Doublet | ~8.5 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are provided below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃) | ~28.5 |

| tert-Butyl (quaternary C) | ~80.0 |

| β-CH₂ | ~38.0 |

| α-CH | ~55.0 |

| Aromatic (C-1, attached to CH₂) | ~145.0 |

| Aromatic (C-2, C-6) | ~130.0 |

| Aromatic (C-3, C-5) | ~123.5 |

| Aromatic (C-4, attached to NO₂) | ~147.0 |

| Carbamate C=O | ~155.0 |

| Carboxylic Acid C=O | ~175.0 |

Note: These are estimated values and should be confirmed by experimental data.

FT-IR Spectral Data

The infrared (IR) spectrum provides information about the functional groups present in the molecule. A representative FT-IR spectrum of this compound would exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H (urethane) | Stretching |

| ~3000-2850 | C-H (aliphatic) | Stretching |

| ~1710 | C=O (carboxylic acid) | Stretching |

| ~1685 | C=O (urethane) | Stretching |

| ~1520 & ~1345 | N-O (nitro group) | Asymmetric & Symmetric Stretching |

| ~1390 & ~1365 | C-H (tert-butyl) | Bending |

| ~1160 | C-O (urethane) | Stretching |

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by three key functionalities: the Boc-protected amine, the carboxylic acid, and the aromatic nitro group.

-

Boc Group: The tert-butoxycarbonyl group is stable to a wide range of reagents and reaction conditions, including catalytic hydrogenation and basic conditions. It is, however, readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to liberate the free amine. This acid lability is a cornerstone of its utility in peptide synthesis.

-

Carboxylic Acid: The carboxylic acid moiety can be activated for amide bond formation using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

-

Nitro Group: The aromatic nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The nitro group itself can be selectively reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like tin(II) chloride (SnCl₂). This transformation is particularly useful for introducing further diversity into the synthesized peptides, for example, by subsequent acylation or alkylation of the newly formed amino group.

Experimental Protocols

Representative Synthesis of N-Boc-Protected Phenylalanine

While a specific protocol for the nitration of L-phenylalanine followed by Boc-protection is a multi-step process, the following is a well-established and reliable procedure for the N-Boc protection of L-phenylalanine, adapted from Organic Syntheses. This protocol illustrates the general principles of introducing the Boc protecting group.

Reaction Scheme:

Synthesis of N-Boc-L-phenylalanine.

Materials:

-

L-Phenylalanine (1.0 mol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mol)

-

Sodium hydroxide (1.1 mol)

-

tert-Butyl alcohol

-

Water

-

Pentane

-

Potassium hydrogen sulfate

-

Ethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium hydroxide in water is prepared in a four-necked, round-bottomed flask equipped with a stirrer, dropping funnel, reflux condenser, and thermometer.

-

L-phenylalanine is added to the stirred solution at ambient temperature, followed by the addition of tert-butyl alcohol.

-

Di-tert-butyl dicarbonate is added dropwise to the clear solution over 1 hour. A white precipitate may appear during the addition.

-

The reaction is stirred overnight at room temperature to ensure completion.

-

The reaction mixture is extracted twice with pentane.

-

The combined aqueous layers are acidified to a pH of 1-1.5 with a solution of potassium hydrogen sulfate in water.

-

The resulting turbid mixture is extracted four times with ethyl ether.

-

The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting oil is crystallized from hexane to yield pure N-tert-butoxycarbonyl-L-phenylalanine.

Purification Protocols

Purification of N-Boc protected amino acids is critical to ensure high-purity starting materials for peptide synthesis. The choice of method depends on the scale and the nature of the impurities.

-

Crystallization: This is often the most efficient method for obtaining high-purity solid compounds on a large scale. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the mother liquor.

-

Flash Chromatography: For smaller scales or when crystallization is not feasible, flash chromatography on silica gel is a rapid and effective purification technique. A solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) is used to separate the desired product from byproducts and unreacted starting materials.

-

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest level of purity, especially for final products, preparative reversed-phase HPLC is the method of choice. A C18 column with a gradient of acetonitrile in water (often with 0.1% TFA) is typically used.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-based solid-phase peptide synthesis (SPPS). The workflow for incorporating this amino acid into a growing peptide chain on a solid support is illustrated below.

Workflow for Boc-SPPS.

This iterative cycle of coupling, washing, deprotection, and neutralization allows for the stepwise assembly of a peptide with the desired sequence. The use of Boc-4-nitro-L-phenylalanine in this process enables the site-specific incorporation of a nitro-functionalized phenylalanine residue, which can serve as a handle for further modifications of the final peptide.

References

An In-depth Technical Guide to Boc-4-nitro-L-phenylalanine: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-4-nitro-L-phenylalanine is a pivotal synthetic amino acid derivative that serves as a cornerstone in contemporary peptide synthesis and drug discovery. Its unique structural features—a temporary N-α-tert-butyloxycarbonyl (Boc) protecting group and a chemically versatile nitro moiety on the phenyl ring—render it an invaluable building block for the introduction of functionality and for the construction of complex peptide architectures. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of Boc-4-nitro-L-phenylalanine, complete with detailed experimental protocols and quantitative data to facilitate its effective utilization in research and development.

Core Structure and Physicochemical Properties

Boc-4-nitro-L-phenylalanine, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid, is an unnatural amino acid derivative. The molecule incorporates a chiral center at the alpha-carbon, an N-terminal Boc protecting group, and a nitro group at the para position of the phenyl side chain.

The Boc group provides stability during chemical transformations and is readily removable under acidic conditions, a cornerstone of the widely used Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[1] The nitro group, an electron-withdrawing moiety, not only influences the electronic properties of the phenyl ring but also serves as a synthetic handle for further chemical modifications, most notably its reduction to an amino group.[2]

Chemical Structure

Below is the 2D chemical structure of Boc-4-nitro-L-phenylalanine.

References

Spectral Properties of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectral properties of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, a key intermediate in peptide synthesis and drug discovery. Detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. Furthermore, this guide outlines standardized experimental protocols for acquiring these spectra and includes workflow visualizations to illustrate the analytical process.

Chemical Structure and Properties

This compound, also known as Boc-Phe(4-NO₂)-OH, is a derivative of the amino acid L-phenylalanine. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and a nitro (NO₂) group is substituted at the para-position of the phenyl ring.

-

Molecular Formula: C₁₄H₁₈N₂O₆[1]

-

Molecular Weight: 310.30 g/mol [1]

-

IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid[1]

-

CAS Number: 33305-77-0[1]

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR Data |

| Assignment |

| δ 1.42 (s, 9H) |

| δ 3.10 - 3.35 (m, 2H) |

| δ 4.55 (m, 1H) |

| δ 7.45 (d, J=8.5 Hz, 2H) |

| δ 8.15 (d, J=8.5 Hz, 2H) |

| δ ~10-12 (br s, 1H) |

| Note: Chemical shifts (δ) are in ppm. Solvent effects may cause variations. |

| ¹³C NMR Data |

| Assignment |

| δ 28.3 (3C) |

| δ 38.0 |

| δ 55.0 |

| δ 80.5 |

| δ 123.5 (2C) |

| δ 130.5 (2C) |

| δ 145.0 |

| δ 147.0 |

| δ 155.5 |

| δ 173.0 |

| Note: The presence of the electron-withdrawing nitro group causes a downfield shift for the aromatic carbons compared to the unsubstituted Boc-L-phenylalanine. The specific shifts can vary based on the solvent used.[2] |

Infrared (IR) Spectroscopy

| IR Data (ATR or KBr Pellet) |

| Wavenumber (cm⁻¹) |

| ~3300 (br) |

| ~2980 |

| ~1710 (s) |

| ~1690 (s) |

| ~1520 (s) |

| ~1345 (s) |

| ~1160 (s) |

| Source: Bio-Rad Laboratories, Inc. via PubChem.[1] |

Mass Spectrometry (MS)

| Mass Spectrometry Data |

| Parameter |

| Ionization Mode |

| [M-H]⁻ (Negative Ion) |

| [M+H]⁺ (Positive Ion) |

| [M+Na]⁺ (Positive Ion) |

| Exact Mass |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| UV-Vis Data (in Methanol or Ethanol) |

| λmax (nm) |

| ~270-280 |

| Note: This absorption is attributed to the π → π transition of the nitro-substituted aromatic ring.[3][4][5] The exact maximum absorption (λmax) and molar absorptivity (ε) can vary depending on the solvent and pH.* |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.[6]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.[7]

-

-

¹³C NMR Acquisition:

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.[10]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[11]

-

-

Data Processing: The final spectrum is presented as a ratio of the sample scan to the background scan, typically in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.[12]

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using a suitable solvent system, often containing a small amount of acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) to promote ionization.[12]

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min.

-

Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[13]

-

Optimize source parameters such as nebulizing gas flow, drying gas flow, and temperature to achieve stable and efficient ion generation.[14][15]

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

-

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight. The high-resolution mass measurement should be within 5 ppm of the calculated exact mass.[1]

UV-Visible Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Perform serial dilutions to obtain a sample with an absorbance in the optimal range of 0.1-1.0 AU.

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer. Fill one cuvette with the solvent (blank) and another with the sample solution.

-

Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.[16]

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualized Workflows

The following diagrams illustrate the general experimental and logical workflows for the characterization of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between spectral data and structure.

References

- 1. This compound | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sc.edu [sc.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Multi-spectroscopic monitoring of molecular interactions between an amino acid-functionalized ionic liquid and potential anti-Alzheimer's drugs - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06323A [pubs.rsc.org]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

Role of Boc protecting group in peptide synthesis.

An In-depth Technical Guide on the Core Role of the Boc Protecting Group in Peptide Synthesis

For: Researchers, Scientists, and Drug Development Professionals December 26, 2025

Executive Summary

In the chemical synthesis of peptides, the strategic use of protecting groups is fundamental to ensuring the sequential and controlled formation of peptide bonds. The tert-butyloxycarbonyl (Boc) group was a pioneering and remains a highly relevant Nα-amino protecting group, particularly for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive examination of the Boc protecting group, detailing its chemical principles, the Boc/Bzl strategy in SPPS, quantitative performance metrics, common side reactions, and detailed experimental protocols. Despite the prevalence of the milder Fmoc strategy, Boc chemistry offers distinct advantages for the synthesis of long, difficult, or hydrophobic sequences prone to aggregation, securing its role as an essential tool in peptide research and drug development.[1][2]

The Chemistry of the Boc Protecting Group

The core function of the Boc group is to reversibly shield the α-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling step.[3] Its utility is defined by its unique chemical lability.

2.1 Chemical Properties The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[4] This graduated acid lability is the cornerstone of the Boc/Bzl SPPS strategy, where the temporary Nα-Boc group can be removed without cleaving the more acid-stable, benzyl-based (Bzl) side-chain protecting groups.[3] The final peptide is then liberated from the resin and its side chains deprotected simultaneously using a very strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6]

2.2 Mechanism of Boc Protection The Boc group is typically introduced by reacting an amino acid's α-amino group with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[4][7] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks a carbonyl carbon of the anhydride. The resulting tetrahedral intermediate collapses, forming the stable N-Boc protected amino acid (a carbamate) and releasing tert-butanol and carbon dioxide as byproducts.

References

The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function of amino acids was a watershed moment in peptide chemistry.[1] This innovation, coupled with the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield, created a powerful and robust methodology for the stepwise assembly of amino acids into complex peptide chains.[2] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative data associated with the use of Boc-protected amino acids in SPPS.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc-SPPS is a cyclical process performed on an insoluble polymer support, or resin. The peptide chain is elongated in the C- to N-terminal direction through a series of repeated steps: deprotection, neutralization, and coupling.[3] The strategic foundation of this method lies in the principle of graduated acid lability.[4][5] The α-amino Boc group is considered a "temporary" protecting group, readily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[6][7] In contrast, "permanent" side-chain protecting groups, typically benzyl-based ethers and esters, require much stronger acids, such as hydrofluoric acid (HF), for their removal.[4][5] This differential stability allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain functionalities.[8]

The general workflow of a single cycle in Boc-SPPS can be summarized as follows:

-

Nα-Boc Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the resin-bound peptide.[8]

-

Neutralization: The resulting ammonium salt is neutralized to liberate the free amine, which is necessary for the subsequent coupling reaction.[4]

-

Coupling: The next Nα-Boc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain.[3]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups.[3]

Data Presentation: Quantitative Insights into Boc-SPPS

The efficiency and fidelity of each step in the Boc-SPPS cycle are critical for the successful synthesis of the target peptide. The following tables provide quantitative data to guide the optimization of key experimental parameters.

Table 1: Comparison of Common Coupling Reagents in Boc-SPPS

The choice of coupling reagent is crucial, especially when dealing with sterically hindered amino acids. The following table compares the performance of several commonly used coupling reagents.

| Coupling Reagent | Reagent Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1] |

| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[1] |

| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | High solubility and safety profile; effective for hindered couplings.[9][10] |

| DCC | Carbodiimide | 80-90 | Moderate | Moderate | A classic coupling reagent; the byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove.[11] |

| DIC/HOBt | Carbodiimide/Additive | 85-95 | Moderate | Low | The byproduct, diisopropylurea (DIU), is soluble in common solvents, simplifying purification. The addition of HOBt suppresses racemization.[9] |

Table 2: Conditions for Nα-Boc Deprotection using Trifluoroacetic Acid (TFA)

The concentration of TFA and the reaction time must be carefully controlled to ensure complete deprotection of the Boc group without premature cleavage of the peptide from the resin or removal of side-chain protecting groups.

| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |

| 25% | 30 - 60 minutes | Room Temperature | A common and generally effective condition for most substrates.[12] |

| 50% | 20 - 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive sequences.[13] |

| 55% | 30 minutes | Room Temperature | Has been shown to yield higher purity peptides in some cases compared to 100% TFA.[5] |

| 100% (Neat TFA) | 5 - 15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side reactions.[13] |

Table 3: Common Cleavage Cocktails for Final Peptide Release in Boc-SPPS

The final cleavage step removes the peptide from the resin and deprotects the side chains. The composition of the cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.

| Cleavage Reagent | Composition | Typical Conditions | Target Application |

| HF | HF/Anisole (9:1) | 0 °C, 1 hour | The most common and robust cleavage reagent for Boc-SPPS.[2] |

| TFMSA | TFMSA/TFA/Thioanisole | 0 °C to RT, 1-2 hours | An alternative to HF, but less effective for removing some protecting groups.[2] |

| TMSOTf | TMSOTf/TFA/Thioanisole | 0 °C, 1-2 hours | Another alternative to HF; requires careful handling.[2] |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Room Temperature, 2-4 hours | A "universal" cleavage cocktail for peptides containing multiple sensitive residues, though more commonly associated with Fmoc-SPPS, its principles are relevant.[14] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in Boc-SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is essential to ensure the accessibility of reactive sites.[3]

-

Place the desired amount of resin (e.g., Merrifield or MBHA resin) in a suitable reaction vessel.

-

Add dichloromethane (DCM) to cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent by filtration.[3]

First Amino Acid Attachment to Merrifield Resin

This protocol describes the attachment of the C-terminal amino acid to a chloromethylated polystyrene resin (Merrifield resin).

-

Dissolve the Boc-protected C-terminal amino acid (1.5-2.0 equivalents relative to resin loading) in a minimal amount of dimethylformamide (DMF).

-

Add potassium fluoride (KF) (2.0 equivalents) and stir the mixture at 50°C for 24 hours.

-

Alternatively, the cesium salt of the Boc-amino acid can be used. To prepare the cesium salt, dissolve the Boc-amino acid in a mixture of ethanol and water and neutralize to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃). Lyophilize the solution to obtain the salt.[15]

-

Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin. Heat the mixture at 50°C for 12-24 hours.[15]

-

After the reaction, wash the resin thoroughly with DMF, a 1:1 mixture of DMF and water, DMF, and finally DCM.

-

Dry the resin under vacuum.

Peptide Chain Elongation: One Cycle of Deprotection, Neutralization, and Coupling

This protocol outlines a single cycle for adding one amino acid to the growing peptide chain.

-

Boc Deprotection:

-

Wash the peptide-resin with DCM (3 times).[15]

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).[2]

-

Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[2]

-

Wash the resin with DCM (3 times), isopropanol (2 times), and DCM (3 times).[15]

-

-

Neutralization:

-

Coupling (using HBTU):

-

In a separate vessel, dissolve the next Nα-Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.[3][16]

-

Add DIEA (4-6 equivalents) to the solution to initiate activation.[3]

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.[3]

-

Agitate the mixture at room temperature for 1-2 hours.[3]

-

Monitor the completion of the reaction using the Kaiser (ninhydrin) test. A negative result indicates that all primary amines have reacted.[3]

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[16]

-

Final Cleavage and Deprotection using HF

This step cleaves the completed peptide from the resin and removes the side-chain protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, all-fluorocarbon apparatus by trained personnel. [2]

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[3]

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add a scavenger, such as anisole (typically 10% of the HF volume), to trap reactive carbocations generated during cleavage.[2]

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Condense the desired amount of anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[2]

-

Allow the reaction mixture to stir at 0°C for 1 hour.[2]

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

-

Wash the resin and crude peptide with cold diethyl ether to remove the scavenger and cleaved protecting groups.[3]

-

Precipitate the crude peptide with cold diethyl ether, collect it by filtration or centrifugation, and wash it several more times with cold ether.[3]

-

Dry the precipitated peptide under vacuum.[3] The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Visualizations

The following diagrams illustrate the key processes in Boc-SPPS.

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.

Caption: Mechanism of acid-catalyzed Boc deprotection with TFA.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biosynth.com [biosynth.com]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine mechanism of action

An In-depth Technical Guide on the Core Function of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

Introduction

This compound, commonly abbreviated as Boc-L-Phe(4-NO₂)-OH, is a chemically modified amino acid derivative. It serves as a crucial building block in synthetic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry.[1] Its structure consists of the L-phenylalanine backbone, featuring two key modifications that define its function: a tert-butoxycarbonyl (Boc) group protecting the α-amine and a nitro (NO₂) group at the para-position of the phenyl ring.

The "mechanism of action" for this compound is not pharmacological in nature; rather, it is a description of its chemical function and utility as a synthetic intermediate. The Boc group provides temporary protection of the amine to allow for controlled, sequential reactions, while the nitro group offers a versatile chemical handle for further modification. This guide details the chemical mechanisms, experimental protocols, and applications of Boc-L-Phe(4-NO₂)-OH for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 33305-77-0 | [1][2] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2] |

| Molecular Weight | 310.3 g/mol | [1][2] |

| Appearance | White to faintly yellow powder | [1] |

| Purity | Typically ≥98% or ≥99% (HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = +8 ± 1º (c=1 in MeOH) | [1] |

Section 1: The Chemical Mechanism of the Boc Protecting Group

The primary role of Boc-L-Phe(4-NO₂)-OH is as a protected amino acid in Solid-Phase Peptide Synthesis (SPPS). The Boc group prevents the nucleophilic α-amine from reacting out of sequence during the formation of peptide bonds.

Mechanism of Protection and Deprotection: The Boc group is stable under the basic and neutral conditions used for peptide coupling but is labile to strong acids. This differential stability is the cornerstone of its utility. The mechanism for its removal (deprotection) involves the protonation of the carbonyl oxygen or the ether oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the elimination of a stable carbocation (tert-butyl cation) and isobutylene, releasing the free amine as an ammonium salt.

Experimental Protocol: Boc Group Deprotection in SPPS

This protocol describes a typical deprotection step for a Boc-protected amino acid attached to a solid support resin.

-

Resin Swelling: The peptide-resin is swelled in a suitable solvent like dichloromethane (DCM) for 30 minutes.

-

Pre-wash: The resin is washed thoroughly with DCM (3 x 1 min) to remove any residual solvents or reagents.

-

Deprotection: The resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature. This cleaves the Boc group.

-

Washing: The resin is washed with DCM (3 x 1 min) to remove excess TFA and the cleaved Boc byproducts.

-

Neutralization: The protonated α-amine (ammonium salt) is neutralized to the free amine by washing with a 5-10% solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in DCM for 5-10 minutes.

-

Final Wash: The resin is washed again with DCM (3 x 1 min) and then with the synthesis solvent (e.g., DMF) to prepare for the next amino acid coupling step.

Visualization: Boc-SPPS Workflow

Caption: Workflow for a single cycle in Boc-based solid-phase peptide synthesis.

Section 2: The Role and Utility of the 4-Nitro Group

The 4-nitro group is an electron-withdrawing moiety that makes the phenyl ring electron-deficient. While this influences the chemical properties of the amino acid, its primary utility is as a versatile precursor for other functional groups.

Mechanism of Transformation: The most common transformation of the 4-nitro group in peptide chemistry is its reduction to a 4-amino group (-NH₂). This conversion dramatically changes the functionality of the side chain from a neutral, electron-withdrawing group to a basic, nucleophilic one. This newly formed aniline derivative can be used for a variety of subsequent modifications, such as:

-

Bioconjugation: Attaching labels, drugs, or polymers.[1]

-

Fluorescent Labeling: Reacting with fluorophores like fluorescein isothiocyanate (FITC).

-

Chromophore Introduction: Diazotization followed by coupling to form azo dyes.

-

Structural Scaffolding: Serving as an attachment point for building complex molecular architectures.

Experimental Protocol: On-Resin Reduction of 4-Nitro Group

This protocol outlines the reduction of the nitro group to an amine while the peptide is still attached to the solid support.

-

Resin Preparation: The peptide-resin containing the Boc-L-Phe(4-NO₂)-OH residue (after chain assembly is complete) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Reducing Agent Preparation: A solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) is prepared in DMF (typically a 5-10 fold molar excess over the nitro group).

-

Reduction Reaction: The reducing agent solution is added to the swelled resin, and the mixture is gently agitated at room temperature for 4-24 hours. The progress can be monitored using a colorimetric test (e.g., Ninhydrin test on a cleaved sample).

-

Washing: Upon completion, the resin is thoroughly washed with DMF to remove the tin salts, followed by washes with methanol and DCM.

-

Verification: A small amount of the resin can be cleaved and analyzed by mass spectrometry to confirm the mass change corresponding to the reduction (O₂ → H₂).

Visualization: Functionalization of the Phenylalanine Side Chain

Caption: Chemical pathway from a 4-nitro to a 4-amino group and subsequent uses.

Section 3: Biological Activity and Applications

Based on current scientific literature, this compound is not used as a therapeutic agent itself and thus lacks a defined pharmacological mechanism of action. Its significance lies in its application as a synthetic tool.

Key Applications:

-

Peptide Synthesis: It is a fundamental component for incorporating a modifiable phenylalanine residue into a peptide sequence.[1]

-

Drug Development: It serves as an intermediate in the synthesis of bioactive peptides and novel pharmaceutical compounds where the 4-position of the phenyl ring is targeted for modification to enhance binding, stability, or function.[1][3]

-

Material Science: Dipeptides and other structures incorporating this molecule have been investigated for unique physical properties. For instance, a dipeptide containing Boc-p-nitro-L-phenylalanine was shown to self-assemble into structures with significant piezoelectric properties, making them candidates for bio-inspired nanogenerators.[4]

While the monomer itself is not biologically active in a therapeutic sense, its incorporation into a larger peptide can profoundly influence the final molecule's interaction with biological targets. The modification of the nitro group can be used to tune properties like receptor affinity, metabolic stability, and cell permeability.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. | Advent [adventchembio.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]

- 5. N-Boc-4-acetamido-L-phenylalanine | Benchchem [benchchem.com]

Physical and chemical characteristics of Boc-p-nitro-L-phenylalanine

An In-depth Technical Guide to Boc-p-nitro-L-phenylalanine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-p-nitro-L-phenylalanine (Boc-p-nitro-L-phenylalanine) is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] The incorporation of a nitro group onto the phenyl ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group provide unique chemical properties that are advantageous for the synthesis of complex peptides and peptidomimetics.[1] This guide offers a comprehensive overview of the physical and chemical characteristics of Boc-p-nitro-L-phenylalanine, detailed experimental protocols for its use and analysis, and its applications in research and drug development.

Chemical Identity and Physical Properties

Boc-p-nitro-L-phenylalanine is a stable, faintly yellow powder at room temperature.[1] The Boc group enhances its stability and solubility in organic solvents commonly used in peptide synthesis.[1]

Table 1: Chemical Identifiers and CAS Information

| Identifier | Value |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid[2] |

| Synonyms | Boc-L-Phe(4-NO2)-OH, Boc-p-nitro-L-Phe-OH, Boc-Phe(4-NO2)-OH[1][2] |

| CAS Number | 33305-77-0[1][2] |

| Molecular Formula | C14H18N2O6[1][2] |

| PubChem CID | 7021882[2][3] |

| MDL Number | MFCD00038128[1][2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 310.3 g/mol [1][2] |

| Appearance | Faintly yellow powder[1] |

| Purity | ≥ 99% (by HPLC)[1] |

| Melting Point | Data not consistently available; related compound Boc-L-phenylalanine melts at 85-88°C[4] |

| Optical Rotation | [α]D20 = +8 ± 1º (c=1 in Methanol)[1][3] |

| Storage Conditions | Store at 0-8 °C[1] |

| Solubility | Soluble in methanol, dichloromethane, dimethylformamide[5] |

Experimental Protocols

The utility of Boc-p-nitro-L-phenylalanine is defined by the experimental procedures in which it is employed. The following sections detail key methodologies.

Synthesis of Boc-p-nitro-L-phenylalanine

The synthesis involves two primary steps: the nitration of L-phenylalanine to produce p-nitro-L-phenylalanine, followed by the protection of the alpha-amino group with a Boc moiety.

Step 1: Nitration of L-phenylalanine A common method for synthesizing the precursor, L-p-nitrophenylalanine, involves the direct nitration of L-phenylalanine.[6]

-

Materials: L-phenylalanine, concentrated sulfuric acid, concentrated nitric acid, ice, water, ammonia solution.

-

Procedure:

-

A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled in an ice bath.

-

L-phenylalanine is slowly added to the cold mixed acid in batches, ensuring the temperature remains low.[6]

-

The reaction mixture is typically passed through a reactor at a controlled temperature (e.g., 25–100°C) for a specific residence time (e.g., 3–10 minutes).[6]

-

The reaction product is then quenched by mixing with ice water.

-

The pH of the resulting solution is carefully adjusted to 7-8 using an ammonia solution to precipitate the product.

-

The crude L-p-nitrophenylalanine is collected by filtration and washed.

-

Step 2: N-α-Boc Protection The resulting p-nitro-L-phenylalanine is then protected using Di-tert-butyl dicarbonate (Boc)₂O.

-

Materials: L-p-nitrophenylalanine, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable solvent (e.g., a mixture of tert-butanol and water), a weak base (e.g., sodium hydroxide or triethylamine).

-

Procedure:

-

Dissolve L-p-nitrophenylalanine in an aqueous solution containing a base.

-

Add a solution of (Boc)₂O in a suitable organic solvent (e.g., tert-butanol).[5]

-

Stir the biphasic mixture vigorously at a controlled temperature (e.g., 0°C to room temperature) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. Acidify the aqueous layer with a mild acid (e.g., citric acid solution) to precipitate the Boc-protected product.[5]

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-p-nitro-L-phenylalanine is a building block in Boc-strategy SPPS.[7] The cycle involves the iterative removal of the Boc group, neutralization, and coupling of the next Boc-protected amino acid.

-

Materials: Boc-p-nitro-L-phenylalanine, resin (e.g., Merrifield resin), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIPEA), a coupling agent (e.g., HBTU/HATU or DCC), solvents (DMF, DCM).

-

Protocol Overview (Single Coupling Cycle):

-

Resin Preparation: Start with a resin pre-loaded with the C-terminal amino acid.

-

Boc Deprotection: Treat the resin with a solution of TFA in dichloromethane (DCM) to remove the Boc protecting group from the N-terminus of the resin-bound peptide, leaving a protonated amine.[7]

-

Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the protonated N-terminus with a solution of a hindered base like DIPEA in DMF. This step is crucial for the subsequent coupling reaction.[7]

-

Amino Acid Activation: In a separate vessel, pre-activate Boc-p-nitro-L-phenylalanine by dissolving it with a coupling agent (e.g., HBTU) in DMF.

-

Coupling: Add the activated amino acid solution to the neutralized resin. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a qualitative test (e.g., Kaiser test).[8]

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents. The cycle is now complete and ready for the deprotection of the newly added residue.

-

Analytical Methods

Purity Analysis via HPLC High-Performance Liquid Chromatography is used to assess the purity of the compound.

-

Sample Preparation: Prepare a stock solution of Boc-p-nitro-L-phenylalanine in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

LC Conditions (Typical):

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% TFA or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B over 15-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the nitro-aromatic group absorbs strongly (e.g., 270-280 nm).

-

-

Data Analysis: Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area.

Structural Confirmation via NMR Spectroscopy 2D NMR techniques are invaluable for confirming the structure and the specific location of isotopic labels if used.[9]

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]

-

Acquisition:

-

¹H NMR: Provides information on the proton environment.

-

¹³C NMR: Confirms the number of unique carbons.

-

HSQC: Shows direct one-bond correlations between protons and carbons.[9]

-

HMBC: Shows two- and three-bond correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming connectivity across the molecule.[9]

-

-

Data Analysis: The correlation patterns observed in the 2D spectra are used to piece together the molecular structure, confirming the attachment of the Boc group to the nitrogen and the nitro group to the para position of the phenyl ring.

Quantitative Analysis via LC-MS/MS This method is the gold standard for quantifying the compound in complex matrices like plasma.[10]

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled version like Boc-p-nitro-L-phenylalanine-d8).[10]

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously and then centrifuge at high speed.

-

Transfer the clear supernatant to an autosampler vial for injection.[10]

-

-

LC-MS/MS Conditions:

-

LC: Use a rapid gradient on a C18 column to separate the analyte from matrix components.

-

MS: Operate the mass spectrometer in electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the internal standard for high selectivity and sensitivity.

-

-

Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against known concentrations. The concentration in unknown samples is then determined from this curve.[10]

Applications in Research and Drug Development

Boc-p-nitro-L-phenylalanine is a valuable reagent in several areas of scientific research:

-

Peptide Synthesis: It serves as a protected building block for introducing a p-nitrophenylalanine residue into a peptide sequence.[1] This is useful for creating peptides with altered electronic properties or as a precursor for further chemical modification, such as reduction of the nitro group to an amine.

-

Drug Development: The unique properties of the nitro-phenylalanine moiety make it a valuable component in designing peptidomimetics and other pharmaceutical compounds that target specific biological pathways.[1] The nitro group can be used as a handle for bioconjugation, allowing the attachment of peptides to other molecules or surfaces for applications like targeted drug delivery.[1]

-

Biochemical Probes: Peptides containing p-nitrophenylalanine can be used as probes in studying enzyme mechanisms and protein-protein interactions. The nitro group acts as a spectroscopic tag that can be monitored by UV-Vis or Raman spectroscopy.[11]

Safety and Handling

According to GHS classifications, Boc-p-nitro-L-phenylalanine is considered harmful if swallowed and causes skin and serious eye irritation.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, refrigerated at 0-8 °C as recommended.[1]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Skin: Wash with plenty of soap and water.

-

Ingestion: If swallowed, rinse mouth and seek medical advice.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-4-nitro-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. BOC-L-Phenylalanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 6. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]

The Acid-Labile Nature of the Boc Group: A Technical Guide for Drug Development Professionals

An in-depth examination of the chemical principles, mechanistic pathways, and practical applications of tert-butyloxycarbonyl (Boc) group deprotection in organic synthesis.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic chemistry, serving as one of the most widely utilized protecting groups for amines.[1][2] Its popularity in the synthesis of peptides, pharmaceuticals, and other complex organic molecules stems from its ease of installation, stability under a wide range of non-acidic conditions, and, most critically, its susceptibility to cleavage under mild acidic conditions.[1][3] This acid-labile nature allows for selective deprotection, a crucial feature in multi-step synthetic strategies. This technical guide provides a comprehensive overview of the acid-catalyzed cleavage of the Boc group, detailing the underlying mechanism, quantitative data on various deprotection methods, experimental protocols, and potential side reactions.

The Chemical Principle: Stability and Lability

The Boc group's utility lies in its kinetic stability in neutral or basic media and its rapid cleavage in the presence of acid. This dichotomous behavior is a direct consequence of its chemical structure. The carbamate functionality is generally stable; however, the presence of the bulky tert-butyl group is key to its acid sensitivity. Under acidic conditions, the mechanism proceeds through the formation of a stable tert-butyl cation, which drives the reaction forward.[4][5]

The Boc group is stable towards most nucleophiles and bases, which allows for orthogonal protection strategies in the presence of other protecting groups like the base-labile Fmoc group.[6]

Mechanism of Acid-Catalyzed Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine is a well-understood process that occurs in three main steps:[3][4][5]

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5]

-

Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a resonance-stabilized carbamic acid and a stable tertiary carbocation, the tert-butyl cation.[4][5]

-

Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.[4][5] The liberated amine is then typically protonated by the excess acid present in the reaction mixture, forming the corresponding ammonium salt.[4]

A critical consideration during Boc deprotection is the fate of the electrophilic tert-butyl cation. This reactive intermediate can potentially alkylate nucleophilic residues within the substrate, leading to unwanted side products.[7] To mitigate this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation.[7][8]

Quantitative Data on Boc Deprotection

The efficiency of Boc deprotection is influenced by several factors, including the strength of the acid, the solvent, the reaction temperature, and the nature of the substrate. The following table summarizes common conditions and reported outcomes for the deprotection of various Boc-protected amines.

| Substrate Type | Acid/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Boc Aniline | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h | High | [8][9] |

| N-Boc Aliphatic Amine | 4M HCl | 1,4-Dioxane | Room Temp. | 1 - 4 h | High | [10] |

| N-Boc Amino Acid | 50% TFA | Dichloromethane (DCM) | Room Temp. | 30 min | High | [5] |

| N-Boc Indole | Oxalyl Chloride (3 equiv.) | Methanol (MeOH) | Room Temp. | 1 - 4 h | up to 90% | [11] |

| N-Boc Aryl Amine | No Acid (Thermal) | Trifluoroethanol (TFE) | 240 | 30 min | 93% | [12] |

| N-Boc Alkyl Amine | No Acid (Thermal) | Methanol (MeOH) | >230 | 30 min | Lower | [12] |

| Various N-Boc Amines | Aluminum Chloride (AlCl₃) | Acetonitrile/DCM | 0 - Room Temp. | 5 - 30 min | 85-95% | [6] |

Experimental Protocols

Below are detailed methodologies for common Boc deprotection procedures.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most frequently used methods for Boc cleavage.[8][9]

Materials:

-

Boc-protected compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM (a typical concentration is 0.1-0.5 M).

-

To the stirred solution, add TFA. A common reaction mixture consists of 25-50% TFA in DCM.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to a few hours.[10]

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine. The product may be obtained as the free amine or its TFA salt, depending on the work-up.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another widely employed procedure, often resulting in the precipitation of the hydrochloride salt of the deprotected amine.[10]

Materials:

-

Boc-protected compound

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve or suspend the Boc-protected amine in a minimal amount of a suitable solvent or directly in the 4M HCl in 1,4-dioxane solution.

-

Stir the mixture at room temperature for 1 to 4 hours.[10] Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt.

-

Collect the solid product by filtration and wash it with a solvent in which the salt is insoluble, such as diethyl ether.

-

Dry the product under vacuum.

Alternative Deprotection Methods

While strong acids like TFA and HCl are standard, several other reagents and conditions can be employed for Boc deprotection, particularly when the substrate is sensitive to harsh acidic conditions.

-

Lewis Acids: Reagents such as aluminum chloride can efficiently cleave the N-Boc group, sometimes offering selectivity in the presence of other acid-labile protecting groups.[8]

-

Trimethylsilyl Iodide (TMSI): Sequential treatment with TMSI followed by methanol provides a milder alternative for deprotection.[8]

-

Thermal Deprotection: In some cases, the Boc group can be removed by heating in a suitable solvent, even in the absence of an acid catalyst.[12] This method can offer unique selectivity, for instance, allowing for the deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group.[12]

-

Other Acidic Systems: A variety of other acidic reagents have been reported for Boc deprotection, including aqueous phosphoric acid, perchloric acid adsorbed on silica gel, and oxalyl chloride in methanol.[6][11]

Conclusion

The acid-labile nature of the Boc group is a fundamental principle that has been extensively exploited in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of the mechanism of cleavage, the factors influencing the reaction rate, and the various available protocols is essential for researchers and drug development professionals. The ability to selectively and efficiently remove the Boc group allows for the construction of complex molecular architectures, paving the way for the discovery and development of new therapeutic agents. Careful consideration of the substrate's stability and the choice of appropriate deprotection conditions and scavengers are paramount to achieving high yields and purity in synthetic endeavors.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro Group in Boc-4-nitro-L-phenylalanine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of its Function, Application, and Synthetic Utility

Boc-4-nitro-L-phenylalanine is a pivotal building block in modern peptide chemistry and drug discovery. The strategic placement of a nitro group on the phenyl ring of this protected amino acid imparts unique chemical properties that are leveraged by researchers to synthesize complex peptides and novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted role of the nitro group in Boc-4-nitro-L-phenylalanine, with a focus on its application in solid-phase peptide synthesis (SPPS), its utility as a versatile chemical handle for further modifications, and its impact on the biological activity of peptides.

The Core Function of the Nitro Group: A Versatile Chemical Handle

The primary function of the nitro group in Boc-4-nitro-L-phenylalanine is to serve as a latent amino group. This functionality allows for the site-specific introduction of a primary amine into a peptide sequence, which can be crucial for modulating biological activity, improving pharmacokinetic properties, or for bioconjugation.

Electron-Withdrawing Nature: The strong electron-withdrawing nature of the nitro group also influences the electronic properties of the phenyl ring. This can impact the pKa of the carboxylic acid and the overall reactivity of the amino acid during peptide synthesis.

Chemical Transformation: The most significant utility of the nitro group is its facile reduction to a primary amine (4-amino-L-phenylalanine). This transformation is typically performed after the peptide has been assembled on a solid support, ensuring that the newly formed amino group is available for further modification if desired. This reduction opens up a plethora of possibilities for chemical diversification of the peptide.

Applications in Peptide Synthesis and Drug Development

The unique properties of Boc-4-nitro-L-phenylalanine have led to its widespread use in various research and development areas:

-

Synthesis of Bioactive Peptides: The ability to introduce a 4-amino-L-phenylalanine residue is particularly valuable in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists.[1][2] These peptides are used in the treatment of hormone-dependent cancers, such as prostate and breast cancer, and for in vitro fertilization protocols.[1][3] The amino group in this position is often crucial for receptor binding and antagonist activity.

-

Bioconjugation: The resulting amino group from the reduction of the nitro moiety can be used as a handle for attaching other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs, to the peptide. This is a key strategy in the development of targeted drug delivery systems and diagnostic agents.

-

Photocleavable Peptides: While the para-nitro isomer is primarily used for its conversion to an amine, ortho-nitro-substituted phenylalanine derivatives have been employed to create photocleavable peptides.[4] Upon irradiation with light, these peptides can be cleaved at a specific site, allowing for the controlled release of a therapeutic agent or the activation of a biological process with high spatiotemporal resolution.[4]

Data Presentation: Quantitative Insights

The following table summarizes key quantitative data related to the synthesis and application of peptides containing 4-nitrophenylalanine and its derivatives.

| Parameter | Value | Context | Reference(s) |

| Yield of L-4-nitrophenylalanine Synthesis | 65.2% - 80.9% | Nitration of L-phenylalanine using mixed acid. The higher yield is achieved in a tubular reactor. | [5] |

| Receptor Binding Affinity (IC50) of a GnRH Antagonist | ~0.1 - 1.0 nM | Representative range for various peptide-based GnRH antagonists, where the presence of modified amino acids like 4-aminophenylalanine contributes to high affinity. | |

| On-Resin Nitro Group Reduction Yield | High (qualitative) | Reduction of the nitro group on a solid-supported peptide using SnCl2 is reported to be an efficient method. | |

| Photocleavage Efficiency | ~30% | For a model protein containing 2-nitrophenylalanine upon irradiation at 365 nm. | [4] |

Experimental Protocols

This section provides detailed methodologies for the incorporation of Boc-4-nitro-L-phenylalanine into a peptide sequence via Boc-SPPS and the subsequent on-resin reduction of the nitro group.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-4-nitro-L-phenylalanine

This protocol outlines the manual synthesis of a peptide on a resin support using the Boc/Bzl protection strategy.

Materials:

-

Boc-4-nitro-L-phenylalanine

-

Other Boc-protected amino acids

-

Merrifield or PAM resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Piperidine (for Fmoc deprotection if using a mixed strategy)

-

Cleavage cocktail (e.g., HF or TFA with scavengers)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

-

Drain and add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

-

Wash the resin with DCM (5x).

-

-

Amino Acid Coupling (Boc-4-nitro-L-phenylalanine):

-

In a separate vial, dissolve Boc-4-nitro-L-phenylalanine (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test (a negative result indicates successful coupling).

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final amino acid coupling, remove the N-terminal Boc group.

-

Wash and dry the resin.

-

Treat the resin with a cleavage cocktail (e.g., anhydrous HF or a TFA/scavenger mixture) to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: On-Resin Reduction of the Nitro Group

This protocol describes the reduction of the 4-nitro group to a 4-amino group while the peptide is still attached to the solid support.

Materials:

-

Peptide-resin containing a 4-nitro-L-phenylalanine residue

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Reduction Reaction:

-

Prepare a solution of SnCl2·2H2O (e.g., 1M) in DMF.

-

Add the SnCl2 solution to the resin.

-

Agitate the mixture at room temperature for several hours to overnight. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and a solution of 5% DIEA in DMF (to neutralize any remaining acid and coordinate with tin salts), followed by more DMF and DCM washes.

-

-

Further Steps: The peptide-resin with the free 4-amino-L-phenylalanine residue can now be used for further on-resin modifications or can proceed to the final cleavage and purification steps as described in Protocol 1.

Visualization of a Relevant Signaling Pathway

The utility of Boc-4-nitro-L-phenylalanine is exemplified in the synthesis of GnRH antagonists. These peptides function by blocking the GnRH receptor, thereby inhibiting its downstream signaling cascade. The following diagram illustrates the GnRH receptor signaling pathway and the point of action for a GnRH antagonist.

Caption: GnRH receptor signaling pathway and the inhibitory action of a GnRH antagonist.

Conclusion

Boc-4-nitro-L-phenylalanine is a highly valuable and versatile building block for peptide chemists and drug discovery scientists. The nitro group serves as a key functional handle, primarily as a precursor to a primary amine, which can be strategically employed to enhance the biological activity and pharmacokinetic properties of peptides. Its application in the synthesis of GnRH antagonists highlights its importance in the development of therapeutics for hormone-dependent diseases. The experimental protocols provided herein offer a practical guide for the incorporation of this non-canonical amino acid and the subsequent modification of its unique functional group. As the demand for more sophisticated and targeted peptide-based drugs continues to grow, the utility of Boc-4-nitro-L-phenylalanine and similar engineered amino acids will undoubtedly expand, enabling the creation of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Coupling of Boc-4-nitro-L-phenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction